molecular formula C23H21N2O3P B11522757 2-(4-methyl-1-oxophthalazin-2(1H)-yl)ethyl diphenylphosphinate

2-(4-methyl-1-oxophthalazin-2(1H)-yl)ethyl diphenylphosphinate

Cat. No.: B11522757
M. Wt: 404.4 g/mol
InChI Key: XABYJSWHOZJMJS-UHFFFAOYSA-N
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Description

2-(4-Methyl-1-oxo-1,2-dihydrophthalazin-2-yl)ethyl diphenylphosphinate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phthalazinone core and a diphenylphosphinate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1-oxo-1,2-dihydrophthalazin-2-yl)ethyl diphenylphosphinate typically involves multiple steps. One common method starts with the preparation of the phthalazinone core, followed by the introduction of the diphenylphosphinate group. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1-oxo-1,2-dihydrophthalazin-2-yl)ethyl diphenylphosphinate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-(4-Methyl-1-oxo-1,2-dihydrophthalazin-2-yl)ethyl diphenylphosphinate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1-oxo-1,2-dihydrophthalazin-2-yl)ethyl diphenylphosphinate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid: Shares a similar phthalazinone core but differs in the functional groups attached.

    2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl benzoic acid: Another compound with a phthalazinone core, used in different research applications.

Uniqueness

2-(4-Methyl-1-oxo-1,2-dihydrophthalazin-2-yl)ethyl diphenylphosphinate is unique due to its combination of a phthalazinone core and a diphenylphosphinate group

Properties

Molecular Formula

C23H21N2O3P

Molecular Weight

404.4 g/mol

IUPAC Name

2-(2-diphenylphosphoryloxyethyl)-4-methylphthalazin-1-one

InChI

InChI=1S/C23H21N2O3P/c1-18-21-14-8-9-15-22(21)23(26)25(24-18)16-17-28-29(27,19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-15H,16-17H2,1H3

InChI Key

XABYJSWHOZJMJS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)CCOP(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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